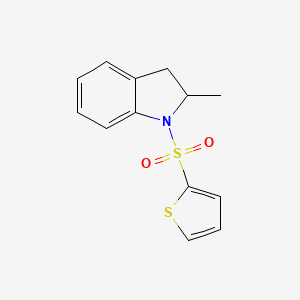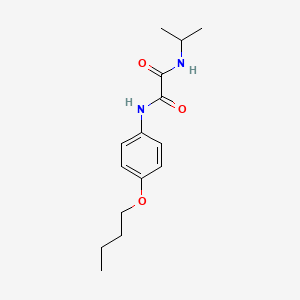
3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone
説明
3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone, also known as AZD-9668, is a small molecule inhibitor that has been used in scientific research for its potential therapeutic benefits. This compound has been found to inhibit the activity of neutrophil elastase, which is an enzyme that plays a role in the pathogenesis of various inflammatory diseases.
作用機序
The mechanism of action of 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone involves the inhibition of neutrophil elastase, which is an enzyme that plays a role in the pathogenesis of various inflammatory diseases. Neutrophil elastase is released by neutrophils, which are immune cells that play a role in the innate immune response. Neutrophil elastase can degrade various extracellular matrix proteins, such as elastin and collagen, leading to tissue damage and inflammation. By inhibiting neutrophil elastase activity, 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone can reduce tissue damage and inflammation in various inflammatory diseases.
Biochemical and Physiological Effects
3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone has been found to have various biochemical and physiological effects in preclinical studies. In animal models of COPD, 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone has been shown to reduce neutrophil infiltration, mucus production, and airway hyperresponsiveness. Furthermore, 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone has been found to reduce the levels of various inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha, in animal models of cystic fibrosis and bronchiectasis. In clinical trials, 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone has been found to improve lung function and reduce exacerbations in patients with COPD.
実験室実験の利点と制限
One of the advantages of using 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone in lab experiments is its specificity for neutrophil elastase. This compound has been found to have minimal off-target effects, which makes it a valuable tool for studying the role of neutrophil elastase in various inflammatory diseases. However, one of the limitations of using 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone in scientific research. One potential area of research is the development of more potent and selective inhibitors of neutrophil elastase. Furthermore, the role of neutrophil elastase in various inflammatory diseases, such as COPD and cystic fibrosis, is still not fully understood, and more research is needed to elucidate the underlying mechanisms. Finally, the potential use of 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone in combination with other therapies, such as antibiotics and anti-inflammatory drugs, should be explored in future studies.
科学的研究の応用
3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone has been extensively studied for its potential therapeutic benefits in various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. In preclinical studies, 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone has been found to inhibit neutrophil elastase activity and reduce inflammation in animal models of these diseases. Furthermore, 3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)-2-azetidinone has been shown to improve lung function and reduce exacerbations in patients with COPD in clinical trials.
特性
IUPAC Name |
3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-29-17-10-12-18(13-11-17)31-22-21(19-8-3-4-9-20(19)30-2)24(23(22)26)15-6-5-7-16(14-15)25(27)28/h3-14,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWIWJKBDEMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate](/img/structure/B4071983.png)
![4-sec-butoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4071984.png)
![2-{[2-(benzylsulfinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B4071986.png)
![N-(sec-butyl)-2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071999.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4072005.png)
![2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4072011.png)
![N-(sec-butyl)-2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}benzamide](/img/structure/B4072016.png)
![5,6-dimethyl-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4072022.png)
![5-bromo-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4072027.png)
![1-{4-[2-(benzylamino)-2-oxoethoxy]phenyl}-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4072034.png)
![(5-chloro-2-methylphenyl)[3-chloro-4-(2-propyn-1-yloxy)benzyl]amine](/img/structure/B4072051.png)

![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4072063.png)